molecular formula C16H24N2O2 B8158812 4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester

4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester

Cat. No.: B8158812
M. Wt: 276.37 g/mol
InChI Key: ZYOZVYJWAQPOTD-UHFFFAOYSA-N
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Description

4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester is an organic compound that features a piperidine ring attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester typically involves the reaction of 4-Amino-3-piperidin-1-yl-benzoic acid with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring and the amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

4-Amino-3-piperidin-1-yl-benzoic acid tert-butyl ester is unique due to its specific structural features, such as the combination of a piperidine ring with a benzoic acid ester. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-amino-3-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)12-7-8-13(17)14(11-12)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOZVYJWAQPOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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